Di(thiophen-2-yl)methanamine
Description
Significance of Thiophene-Based Compounds in Medicinal Chemistry and Materials Science
Thiophene (B33073), a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in the realms of medicinal chemistry and materials science. Its isosteric relationship with benzene (B151609) allows it to mimic phenyl groups in biological systems, often leading to improved pharmacological profiles. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, enhancing binding affinity to biological targets. smolecule.com This has led to the incorporation of the thiophene moiety into a wide array of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.
In the field of materials science, thiophene-based polymers and small molecules are at the forefront of organic electronics. The electron-rich nature of the thiophene ring facilitates charge transport, making these materials suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.org The ability to functionalize the thiophene ring allows for fine-tuning of the electronic and physical properties of these materials.
A diverse range of thiophene-containing compounds have been synthesized and evaluated for various applications, as highlighted in the table below.
| Compound Class | Investigated Application(s) |
| Thiophen-2-ylmethylene-based derivatives | Anti-inflammatory, Analgesic |
| 7–(5–((amino)-methyl)-thiophen–2–yl)-spiro-[chroman–2,4'–piperidin]–4–one analogues | Anticancer |
| Thiophene imines | Hole transporting materials in photovoltaic devices |
| Tetradentate ligands from thiophen-2-ylmethanamine | Coordination chemistry, Catalysis |
| N-Benzyl-2-phenylpyrimidin-4-amine derivatives (from thiophen-2-ylmethanamine) | Anticancer (USP1/UAF1 deubiquitinase inhibitors) |
This table showcases the broad spectrum of research into thiophene-based compounds, underscoring the versatility of this heterocyclic core.
Unique Structural Attributes and Emerging Research Interest in Di(thiophen-2-yl)methanamine
This compound (C₉H₉NS₂) is a molecule that brings together two thiophene rings through a central methanamine linker. This specific arrangement confers distinct structural and electronic properties that are of growing interest to researchers. The presence of two thiophene moieties can enhance the electronic properties compared to single-ring analogues, a feature that is particularly attractive for materials science applications. smolecule.com The primary amine group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. smolecule.com
The hydrochloride salt of this compound is also noted for its potential as a precursor in the synthesis of more complex molecules. smolecule.com The structural rigidity and the presence of multiple coordination sites (two sulfur atoms and one nitrogen atom) make it a promising candidate for the development of bidentate or tridentate ligands in coordination chemistry. vulcanchem.comresearchgate.net
Recent research has demonstrated the utility of this compound and its close relative, thiophen-2-ylmethanamine, as key intermediates in the synthesis of complex molecules with significant biological activity. For instance, thiophen-2-ylmethanamine has been employed in the synthesis of potent anticancer agents, specifically inhibitors of the USP1/UAF1 deubiquitinase complex, which is implicated in non-small cell lung cancer. acs.org Furthermore, it has been used to create tetradentate ligands through condensation reactions with aromatic dialdehydes, highlighting its value in the development of new coordination complexes. researchgate.net These emerging applications underscore the growing importance of this compound as a versatile platform for chemical innovation.
Below are some of the key physical and chemical properties of this compound:
| Property | Value |
| CAS Number | 261925-40-0 |
| Molecular Formula | C₉H₉NS₂ |
| Molecular Weight | 195.30 g/mol |
| Synonyms | Thiophenemethanamine, α-2-thienyl- |
This data provides a fundamental chemical identity for this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dithiophen-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAOJLNXGDGSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261925-40-0 | |
| Record name | 261925-40-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations of Di Thiophen 2 Yl Methanamine
Established Synthetic Routes and Reaction Optimization
The synthesis of Di(thiophen-2-yl)methanamine, while not extensively detailed in dedicated literature, can be approached through well-established organo-catalytic and chemical synthesis principles. The primary plausible route involves the transformation of the corresponding ketone, a common strategy for preparing primary amines.
Amidation Reactions for this compound Synthesis
While direct amidation typically yields amides, the synthesis of primary amines like this compound is most effectively achieved through reductive amination of a carbonyl precursor. This process involves the conversion of a ketone to an amine in a single pot reaction. The logical precursor for this compound is Di(thiophen-2-yl)methanone.
The reaction proceeds in two main stages:
Imine Formation: The carbonyl group of the ketone reacts with an ammonia (B1221849) source to form an intermediate imine.
Reduction: The imine is then reduced to the corresponding primary amine.
This method is highly favored due to its high atom economy and the widespread availability of carbonyl compounds. researchgate.net The choice of reducing agent and reaction conditions is critical to optimize yield and prevent the formation of secondary or tertiary amine byproducts. organic-chemistry.org
Catalytic Approaches in this compound Preparation
Catalysis is central to the reductive amination process, enabling the reaction under milder conditions and with greater selectivity. Various catalytic systems, both homogeneous and heterogeneous, are applicable for this transformation.
Homogeneous Catalysis: Iridium-based complexes, such as those involving Cp*Ir and a 2-picolinamide moiety, have proven effective for the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org Nickel-based homogeneous catalysts, for instance, a Ni-triphos complex, have also emerged as powerful tools for the reductive amination of carbonyl compounds with ammonia and hydrogen, offering a cost-effective alternative to noble metals. rsc.org
Heterogeneous Catalysis: Supported metal catalysts are advantageous for industrial applications due to their ease of separation and reusability. researchgate.net Nickel nanoparticles, prepared by pyrolyzing a Ni-tartaric acid complex on a silica (B1680970) support, serve as efficient and reusable catalysts for producing primary amines from carbonyl compounds and ammonia. researchgate.net Amorphous Cobalt particles, generated in situ from CoCl₂ and a borohydride (B1222165) reducing agent, also catalyze reductive amination with high selectivity under mild temperatures and pressures. organic-chemistry.org
A summary of potential catalytic systems for the synthesis of this compound via reductive amination of Di(thiophen-2-yl)methanone is presented below.
| Catalyst System | Nitrogen Source | Reductant / H₂ Source | Key Advantages |
| Ni-triphos complex | Ammonia | Hydrogen (H₂) | Non-noble metal, high activity |
| Amorphous Cobalt Particles | Aqueous Ammonia | Hydrogen (H₂) | Mild conditions, high selectivity organic-chemistry.org |
| Cp*Ir complexes | Ammonium formate | Ammonium formate | Transfer hydrogenation, single reagent source organic-chemistry.org |
| Ni-nanoparticles on Silica | Ammonia | Hydrogen (H₂) | Heterogeneous, reusable, stable researchgate.net |
| Ti(OiPr)₄ / NaBH₄ | Ammonia | Sodium borohydride | Chemoselective for primary amines from ketones organic-chemistry.org |
Industrial Production Methods and Scale-Up Considerations for Related Amines
On an industrial scale, the synthesis of primary amines is dominated by methods such as the reductive amination of aldehydes and alcohols and the reduction of nitriles. researchgate.net These methods are valued for utilizing readily available raw materials. researchgate.net
When considering the scale-up of this compound synthesis, several factors are paramount:
Catalyst Selection: Heterogeneous catalysts are generally preferred for large-scale production due to their straightforward separation from the reaction mixture, which simplifies purification and allows for catalyst recycling, thereby reducing costs. researchgate.net
Reaction Conditions: Industrial processes often face challenges related to high temperature and pressure requirements, which necessitate specialized and costly equipment. researchgate.net Developing catalytic systems that operate under milder conditions is a key goal for economic viability.
Safety: The use of high-pressure hydrogen gas in catalytic hydrogenations presents significant safety risks that must be managed through robust engineering controls. Transfer hydrogenation methods, which use liquid hydrogen donors like ammonium formate, can mitigate these risks. organic-chemistry.org
Selectivity and Purification: A major challenge is minimizing the formation of side products, such as secondary amines from over-alkylation or alcohols from direct ketone reduction. researchgate.net Low selectivity complicates downstream purification, increasing costs and waste generation.
Derivatization Strategies and Chemical Reactivity
This compound possesses multiple reactive sites: the primary amine group, the methylene (B1212753) bridge, and the thiophene (B33073) rings, allowing for a diverse range of chemical transformations.
Chemical Reactions of this compound: Oxidation, Reduction, and Substitution
Oxidation: The molecule can undergo oxidation at several positions. The methylene C(sp³)–H bond can be oxidized to a carbonyl group, converting the amine back to a ketone derivative. Metal-free methods using silylamides as a base and molecular oxygen as the oxidant have been developed for the efficient oxidation of diarylmethanes to diaryl ketones. nih.gov The primary amine itself can also be a site of oxidation.
Reduction: The thiophene rings are susceptible to reduction, though this can be challenging. Catalytic hydrogenation can reduce the aromatic rings, but harsh conditions may be required. A more common transformation is reductive desulfurization using catalysts like Raney nickel, which cleaves the C-S bonds and removes the sulfur atom, effectively opening the rings to yield an aliphatic structure. researchgate.net
Substitution: The thiophene rings are electron-rich and readily undergo electrophilic aromatic substitution, with a preference for the C5 position (alpha to the sulfur and ortho to the methanamine group). pearson.com The methanamine group is an activating group, further enhancing the reactivity of the rings. Common substitution reactions include:
Halogenation: Bromination can be achieved using reagents like N-Bromosuccinimide (NBS).
Nitration: Nitration can introduce a nitro group onto the thiophene ring, typically at the 5-position.
Acylation: Friedel-Crafts acylation can introduce an acyl group, although the basicity of the amine group may require it to be protected first.
Synthesis and Characterization of Thiophene-Derived Schiff Base Ligands
A primary application of thiophene-containing amines is in the synthesis of Schiff base ligands. These are typically formed through the condensation reaction of the primary amine with a suitable aldehyde or ketone, such as thiophene-2-carboxaldehyde. orientjchem.orgnih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) bond. arpgweb.com
The synthesis is often carried out by refluxing equimolar amounts of the amine and aldehyde in a solvent like ethanol, sometimes with a few drops of acid as a catalyst. orientjchem.orgresearchgate.net
Characterization of Schiff Bases: The formation of the Schiff base is confirmed using various spectroscopic techniques.
FT-IR Spectroscopy: The most significant evidence is the appearance of a strong absorption band in the 1610-1633 cm⁻¹ region, corresponding to the C=N stretching vibration of the azomethine group, and the disappearance of the C=O band from the starting aldehyde. researchgate.netnih.gov
¹H NMR Spectroscopy: The formation of the imine is confirmed by a characteristic singlet signal for the azomethine proton (-N=CH-) in the δ 8.5-8.8 ppm range. nih.gov
Mass Spectrometry: This technique is used to confirm the molecular weight of the newly formed Schiff base ligand. researchgate.net
These thiophene-derived Schiff base ligands are of significant interest in coordination chemistry, readily forming stable complexes with various transition metal ions like Cu(II), Co(II), Ni(II), and Zn(II). nih.govnih.govijnrd.org
| Analytical Technique | Key Feature for Schiff Base Characterization | Typical Range/Value |
| FT-IR Spectroscopy | C=N (azomethine) stretching vibration | 1610 - 1633 cm⁻¹ researchgate.netnih.gov |
| ¹H NMR Spectroscopy | -N=CH- (azomethine) proton signal | δ 8.5 - 8.8 ppm nih.gov |
| UV-Vis Spectroscopy | n → π* and π → π* electronic transitions | ~265 nm (π → π), ~281 nm (n → π) nih.gov |
Combinatorial Library Synthesis and Diversification of this compound Analogues
The construction of combinatorial libraries of this compound analogues is a key strategy for the exploration of their chemical space and the discovery of novel compounds with desirable properties. Both solid-phase and solution-phase synthesis methodologies can be adapted to generate large and diverse libraries of these molecules. These approaches often rely on the principles of parallel synthesis, where multiple reactions are carried out simultaneously, and may incorporate multi-component reactions (MCRs) to rapidly build molecular complexity.
One theoretical approach to the combinatorial synthesis of this compound analogues involves a multi-component reaction strategy. For instance, a variation of the Gewald aminothiophene synthesis could potentially be adapted. organic-chemistry.org This would involve the reaction of a ketone or aldehyde, an active methylene compound, and elemental sulfur, with a subsequent modification to introduce the second thiophene ring and form the central methanamine bridge. The diversity of the library would be generated by varying the initial ketone/aldehyde and active methylene starting materials.
Solid-phase synthesis offers a powerful platform for the generation of this compound libraries, allowing for the use of excess reagents and simplified purification procedures. nih.govtaylorfrancis.com A possible solid-phase strategy could involve the immobilization of a thiophene-2-carboxaldehyde derivative onto a suitable resin. Subsequent reaction with a variety of thiophene-based organometallic reagents would form the diarylmethanol core. Conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a diverse set of primary amines, would then yield a library of N-substituted this compound analogues. A final cleavage step from the resin would release the desired products.
Solution-phase parallel synthesis provides an alternative approach that is amenable to high-throughput synthesis and purification techniques. chimia.ch This methodology could be employed for the diversification of a pre-synthesized this compound core. For example, the secondary amine of this compound can be reacted with a library of diverse building blocks, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes/ketones (via reductive amination) in a parallel format.
Table 1: Potential Methodologies for Combinatorial Library Synthesis of this compound Analogues
| Methodology | Description | Potential Diversity Inputs |
| Multi-Component Reactions (MCRs) | A one-pot reaction where three or more reactants combine to form a single product, incorporating substantial portions of all reactants. | Aldehydes, ketones, active methylene compounds, sulfur sources. |
| Solid-Phase Synthesis | The synthesis of compounds on an insoluble polymer support, which facilitates purification by simple filtration and washing. | Thiophene-2-carboxaldehydes, thiophene-based organometallic reagents, primary amines. |
| Solution-Phase Parallel Synthesis | The simultaneous synthesis of a library of compounds in separate reaction vessels, often in a microplate format. | Carboxylic acids, sulfonyl chlorides, aldehydes, ketones, alkyl halides. |
Regiospecific Modifications on the Thiophene Ring and Aminomethylene Group
The functionalization of this compound at specific positions on the thiophene rings and the aminomethylene bridge is crucial for fine-tuning its electronic, steric, and pharmacokinetic properties. A variety of modern synthetic methodologies allow for the precise and regioselective introduction of a wide range of functional groups.
Regiospecific Modifications on the Thiophene Ring:
The thiophene ring is susceptible to electrophilic aromatic substitution, and the directing effects of the substituents play a critical role in determining the regioselectivity of these reactions. In this compound, the aminomethylene group is an activating group, directing electrophilic attack primarily to the C5 and C3 positions of the thiophene rings.
Recent advances in C-H functionalization offer powerful tools for the direct and regioselective modification of thiophene rings, often under mild conditions and with high functional group tolerance. Palladium-catalyzed direct arylation, for example, can be employed to introduce aryl or heteroaryl substituents at specific positions of the thiophene ring. mdpi.com The choice of ligands and reaction conditions is critical for achieving high regioselectivity.
Furthermore, lithiation-electrophile trapping sequences provide a versatile method for introducing a wide array of functional groups. mdpi.com Treatment of a suitably protected this compound derivative with a strong base, such as n-butyllithium, can lead to regioselective deprotonation at the C5 position, followed by quenching with an electrophile (e.g., alkyl halides, aldehydes, ketones, CO2) to install the desired functionality.
Modifications on the Aminomethylene Group:
The secondary amine of the aminomethylene group is a key site for diversification. Standard amine chemistry can be readily applied to introduce a wide range of substituents. For instance, acylation with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or coupling with carboxylic acids using peptide coupling reagents affords the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides.
Reductive amination with aldehydes or ketones provides a straightforward route to N-alkylated or N-arylated derivatives. This reaction typically proceeds via the formation of an iminium ion intermediate, which is then reduced in situ with a mild reducing agent such as sodium triacetoxyborohydride.
The development of solid-phase methods for the synthesis of secondary amines has also provided efficient routes for the diversification of amine scaffolds. organic-chemistry.org For example, a polymer-bound triphenylphosphine (B44618) reagent can be used in a one-pot, two-step synthesis of secondary amines from an azide (B81097) and a reactive alkyl halide, a strategy that could be adapted for the modification of a this compound precursor.
Table 2: Selected Regiospecific Modifications and Diversification Reactions
| Position of Modification | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Thiophene Ring (C5) | Electrophilic Bromination | N-Bromosuccinimide (NBS) in a suitable solvent | Bromo |
| Thiophene Ring (C5) | Vilsmeier-Haack Formylation | POCl3, DMF | Formyl |
| Thiophene Ring (C-H) | Palladium-Catalyzed Direct Arylation | Aryl halide, Pd catalyst, ligand, base | Aryl/Heteroaryl |
| Aminomethylene (N-H) | Acylation | Acid chloride or carboxylic acid with coupling agent | Amide |
| Aminomethylene (N-H) | Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
| Aminomethylene (N-H) | Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)3) | N-Alkyl/N-Aryl |
Catalytic Applications and Coordination Chemistry of Di Thiophen 2 Yl Methanamine
Ligand Design and Metal Complexation
The efficacy of a metal-based catalyst is fundamentally tied to the design of the ligand coordinating the metal center. The ligand influences the metal's electronic properties, coordination geometry, and accessibility for substrates. Thiophene (B33073) derivatives, in particular, are utilized in ligand design due to their unique electronic and structural characteristics.
Ligands incorporating the thiophene moiety have demonstrated a strong ability to form stable complexes with a wide range of transition metal ions. The coordination can occur through the sulfur atom of the thiophene ring and other donor atoms present in the ligand structure, such as nitrogen. For instance, Schiff base ligands derived from 2-thiophenecarboxaldehyde have been successfully used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) cyberleninka.ru. Similarly, hydrazone derivatives of thiophene-2-carbaldehyde have been shown to form complexes with Fe(III), Ni(II), Cu(II), Pd(II), Zn(II), and Cd(II) derpharmachemica.com.
In these complexes, the thiophene-containing ligand often acts as a bidentate or polydentate ligand, coordinating to the metal ion through both a nitrogen atom (from an imine or amine group) and the sulfur atom of the thiophene ring derpharmachemica.com. The resulting metal complexes exhibit various geometries depending on the metal ion and the stoichiometry of the ligand. Common geometries include tetrahedral for Zn(II) and Cd(II) complexes, square planar for Pd(II) and some Ni(II) and Cu(II) complexes, and octahedral for ions like Fe(III) and Co(II) derpharmachemica.comacs.orgresearchgate.net. While specific studies detailing the complexation of Di(thiophen-2-yl)methanamine are limited, its structure suggests it can act as a chelating ligand, forming stable complexes with the aforementioned transition metals.
Table 1: Examples of Geometries in Transition Metal Complexes with Thiophene-Derived Ligands
| Metal Ion | Typical Coordination Geometry | Reference |
| Zn(II) | Distorted Tetrahedral | acs.orgresearchgate.net |
| Cd(II) | Square Pyramidal / Tetrahedral | derpharmachemica.comacs.orgresearchgate.net |
| Pd(II) | Distorted Square Planar | acs.orgresearchgate.netmdpi.com |
| Ni(II) | Square Planar / Octahedral | derpharmachemica.commdpi.com |
| Cu(II) | Octahedral / Square Planar | derpharmachemica.comnih.gov |
| Fe(III) | Octahedral | derpharmachemica.com |
The secondary coordination sphere, which encompasses the environment around the primary coordination sphere of the metal ion including counter-ions, solvent molecules, and non-covalently interacting parts of the ligand, plays a crucial role in determining the properties and reactivity of metal complexes nih.govnih.gov. These non-covalent interactions can significantly impact reactivity and selectivity in catalytic processes nih.gov.
For example, in complexes of a thiophene-derived Schiff base with Zn(II) and Cd(II), the nature of the halide counter-ion (Cl⁻ vs. Br⁻) was found to influence the ratio of different conformers of the complex in solution researchgate.net. This demonstrates a direct link between the secondary sphere (the counter-ion) and the structural properties of the complex. Furthermore, the presence of intramolecular hydrogen bonds within the secondary coordination sphere can control the binding and activation of small molecules like dioxygen at the metal center nih.govnih.gov. These interactions can stabilize specific intermediates and transition states, thereby directing the outcome of a catalytic reaction rsc.org. Changes to ligand structure outside the immediate coordination sphere have also been shown to affect the magnetic, electrochemical, and NMR properties of thiophenophane polythioether copper complexes researchgate.net.
Catalytic Efficiency and Turnover Frequency (TOF) Measurements
Catalytic efficiency is a measure of how effectively a catalyst can convert reactants to products. It is often discussed in terms of the turnover number (TON) and turnover frequency (TOF). TON represents the number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while TOF is the turnover per unit of time.
While specific TOF measurements for catalysts based on this compound are not extensively documented in the literature, the catalytic potential of related systems has been demonstrated. For instance, Zn(II), Pd(II), and Cd(II) complexes supported by a thiophene-derived Schiff base ligand have been shown to be highly effective catalysts for the ring-opening polymerization of rac-lactide, achieving up to 94% conversion within just 30 seconds under specific conditions acs.orgresearchgate.net. Such rapid conversion rates are indicative of a catalyst with very high activity, which would correspond to a high TOF value. The rational design of bifunctional catalysts, where different motifs within a molecule work in concert, is a key strategy for achieving high catalytic efficiency rsc.org. The structure of this compound offers possibilities for such bifunctional activation in a catalytic setting.
Mechanistic Investigations of Catalytic Processes
Understanding the mechanism of a catalytic process is essential for optimizing catalyst performance and designing new, more efficient catalysts. This involves identifying the active species, intermediates, and transition states involved in the catalytic cycle.
Thiophene derivatives are involved in a variety of oxidation reactions, sometimes as the substrate and other times as part of a ligand framework that mediates the oxidation of other molecules researchgate.netresearchgate.net. In catalytic oxidation, transition metal complexes function by activating an oxidant, often dioxygen, to generate a highly reactive species capable of oxidizing a substrate nih.gov.
The design of the ligand is critical in this process. The secondary coordination sphere, in particular, can be engineered to facilitate the activation of dioxygen nih.gov. For a hypothetical catalyst involving a this compound-metal complex, the ligand would create a specific environment around the metal ion. This environment could promote the binding of O₂ and its subsequent conversion into a reactive metal-oxo or metal-hydroperoxo species, which would then act as the primary oxidant in the catalytic cycle nih.gov. The electronic properties imparted by the thiophene rings could modulate the redox potential of the metal center, fine-tuning its ability to mediate the oxidation process.
The active species in a catalytic cycle is the highly reactive intermediate that directly interacts with the substrate. In metal-mediated oxidation reactions, the active species are often high-valent metal-oxo or metal-peroxo complexes nih.gov. The formation and reactivity of these species are heavily influenced by the ligand and the broader secondary coordination sphere.
For example, studies have shown that controlling the secondary coordination sphere through intramolecular hydrogen bonds can determine whether a metal complex simply binds dioxygen reversibly or activates it to form a reactive metal-oxo species nih.govnih.gov. In the context of a this compound complex, the amine group could potentially participate in hydrogen bonding, creating a microenvironment around the metal center that stabilizes a reactive intermediate. In other catalytic systems, such as CO₂ reduction catalyzed by manganese bipyridyl complexes, a metal hydride is a key intermediate, and its reactivity is modulated by the secondary coordination sphere rsc.org. Therefore, in catalytic processes mediated by this compound complexes, the active species would be a metal-centered intermediate whose formation, stability, and reactivity are intricately controlled by the ligand's structure.
Ligand Replacement Studies in Catalytic Systems
Extensive searches of scientific literature and chemical databases did not yield specific research studies detailing ligand replacement or exchange for catalytic systems involving the compound this compound. While the coordination chemistry of thiophene derivatives and the principles of ligand exchange in transition metal complexes are well-established fields, dedicated studies on the displacement of the this compound ligand from a metal center within a catalytic cycle have not been reported.
The catalytic activity of a metal complex is fundamentally linked to the lability of its ligands. Ligand dissociation can create vacant coordination sites on the metal center, which are essential for substrate binding and subsequent catalytic transformation. Conversely, the substitution of one ligand for another can modulate the steric and electronic properties of the catalyst, thereby influencing its activity, selectivity, and stability.
In the context of a potential catalytic system employing a this compound-metal complex, ligand replacement studies would be crucial for understanding the catalytic mechanism. Such studies would typically involve:
Kinetic Analysis: Measuring the rates of ligand substitution to determine the mechanistic pathway (e.g., associative, dissociative, or interchange).
Spectroscopic Monitoring: Utilizing techniques such as NMR, UV-Vis, or IR spectroscopy to observe the changes in the coordination sphere of the metal center as the ligand exchange occurs.
Identification of Intermediates: Trapping or detecting transient species formed during the ligand replacement process to elucidate the step-by-step mechanism of the catalytic cycle.
Although no specific data is available for this compound, the general principles of ligand exchange would apply. The strength of the coordinate bonds between the metal and the nitrogen and sulfur donor atoms of the ligand, the nature of the incoming ligand, and the reaction conditions (solvent, temperature, pressure) would all be critical factors governing the ligand replacement process.
Future research in this area would be necessary to generate the data required for a thorough understanding of the role of ligand replacement in the catalytic applications of this compound complexes.
Advanced Materials Science and Engineering Applications of Di Thiophen 2 Yl Methanamine
Organic Electronic Devices
Thiophene (B33073) derivatives are a cornerstone in the field of organic electronics due to their favorable electronic properties, which stem from the electron-rich nature of the thiophene ring. These properties can be finely tuned through chemical modification, making them versatile components in a range of electronic devices.
Application in Organic Semiconductors, Organic Field-Effect Transistors (OFETs), and Organic Light-Emitting Diodes (OLEDs)
Thiophene-containing molecules are widely used as building blocks for organic semiconductors. Their rigid, planar structure facilitates π-π stacking, which is crucial for efficient charge transport in the solid state. In the context of Organic Field-Effect Transistors (OFETs), thiophene-based materials often serve as the active channel layer, demonstrating good charge carrier mobilities. While specific data for Di(thiophen-2-yl)methanamine is unavailable, related dithienyl compounds have been investigated as n-type organic semiconductors for OFETs.
In Organic Light-Emitting Diodes (OLEDs), thiophene derivatives can be incorporated into various layers, including the emissive layer and charge-transport layers. The electronic properties of the thiophene units can be tailored to achieve desired emission colors and improve device efficiency and stability. For instance, donor-acceptor molecules containing thiophene linkers are designed to control the emission wavelength.
Enhancement of Device Performance through Electronic Properties
The electronic properties of thiophene-based compounds are key to their role in enhancing device performance. The sulfur atom in the thiophene ring contributes to a lower highest occupied molecular orbital (HOMO) energy level, which can improve the environmental stability of the material. The ability to modify the molecular structure allows for the tuning of the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels to match the work functions of electrodes, thereby facilitating efficient charge injection and transport. For instance, in related di(thiophen-2-yl)phenylamine systems, modifications to the donor and π-spacer units are studied to optimize electronic structures for specific applications.
Polymeric Materials and Conjugated Systems
The bifunctional nature of the di(thiophen-2-yl) moiety allows it to be a valuable monomer for the synthesis of conjugated polymers. These polymers are at the forefront of research for flexible and low-cost electronic applications.
Utilization as a Building Block for Conductive Polymers
Thiophene and its derivatives are fundamental monomers for the creation of conductive polymers. The polymerization of such monomers can lead to materials with extended π-conjugation along the polymer backbone, which is a prerequisite for electrical conductivity. While there is no specific literature on the polymerization of this compound, a related compound, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, has been synthesized and electrochemically polymerized to form a soluble conducting polymer. This polymer exhibited an electronic bandgap of 2.12 eV and displayed electrochromic behavior, changing from yellow in its reduced state to blue in its oxidized state.
Integration into Hybrid Solar Cells and Organic Photovoltaic (OPV) Devices
In the realm of solar energy, thiophene-based materials are extensively used in organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). Their broad absorption in the visible spectrum and good charge-transporting properties make them excellent donor materials in the active layer of OPVs. Although no specific studies on this compound in solar cells were found, computational studies on modified di(thiophen-2-yl)phenylamine donor units have been conducted to design efficient dyes for DSSCs. These studies aim to optimize the light-harvesting efficiency and electron injection properties of the dyes.
Design of Donor-Acceptor (D-A) and Donor-π-Acceptor (D-π-A) Polymer Architectures
The design of donor-acceptor (D-A) and donor-π-acceptor (D-π-A) copolymers is a powerful strategy to control the electronic and optical properties of conjugated polymers for various applications, including OPVs. In these architectures, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain. The di(thiophen-2-yl) moiety, being electron-rich, can serve as a donor or part of the π-bridge. A computational study on organic dyes with modified di(thiophen-2-yl)phenylamine as the donor unit exemplifies this design principle for D-π-A systems in dye-sensitized solar cells. The study explored how modifying the donor and the length of the thiophene-based π-spacer affects the electronic structure and absorption spectra of the dyes.
Below is a table summarizing the properties of a related conductive polymer derived from a di(thiophen-2-yl) compound.
| Property | Value |
| Monomer | 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine |
| Polymer Name | P(SNS-NH2) |
| Electronic Transition (π-π*) | 376 nm |
| Polaron Band Formation | 650 nm |
| Electronic Bandgap | 2.12 eV |
| Color (Reduced State) | Yellow |
| Color (Oxidized State) | Blue |
Chemical Sensing and Chemodetection
The unique electronic properties and versatile chemical functionality of the this compound scaffold have positioned it as a valuable building block in the development of advanced chemosensors. Its derivatives are integral to a variety of sensing platforms, from fluorescent probes for metal ion detection to active layers in electronic devices for monitoring gaseous analytes. These applications leverage the thiophene unit's ability to participate in π-conjugated systems and its sulfur atom's capacity for coordination, enabling high sensitivity and selectivity towards specific targets.
Metal Ion Sensing using this compound-Derived Ligands via Fluorescence and MALDI-TOF-MS
Derivatives of this compound are highly effective in the selective detection of various metal ions through changes in their optical properties, particularly fluorescence. These compounds are often incorporated into larger molecular structures, such as Schiff bases and pincer ligands, to create chemosensors that can selectively bind to specific metal ions.
Researchers have synthesized novel pincer azomethine-thiophene ligands that demonstrate potential as chemosensors for Nickel(II) (Ni²⁺) and Palladium(II) (Pd²⁺). researchgate.net One such system, a bichromophoric pyrene (B120774) derivative, exhibits both a monomer and an intramolecular excimer emission band in solution. researchgate.net Upon complexation with Ni(II) or Pd(II), the conformation of the ligand changes, leading to an increase in the monomer emission at the expense of the excimer band, an effect that can be harnessed for metal ion sensing. researchgate.net In-situ complexation reactions followed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) have also confirmed the sensing capabilities of these ligands for Ni(II) and Pd(II). researchgate.net
Another fluorescent molecular hybrid, a di(thiophen-2-yl) substituted pyrene-pyridine conjugate, has been developed for the highly selective and sensitive detection of Iron(III) ions (Fe³⁺). nih.gov This ligand shows significant fluorescent sensing properties for Fe³⁺ over a range of other competitive metal ions. nih.gov The binding constant for Fe³⁺ was determined to be 2.30 × 10³ M⁻¹, with limits of detection (LOD) of 4.56 × 10⁻⁵ M in absorbance mode and 5.84 × 10⁻⁵ M in emission mode. nih.gov Similarly, a Schiff base, bis(thiophen-2-yl-methylene)benzene-1,4-diamine, has been synthesized and utilized for the selective and sensitive fluorescent detection of Fe³⁺, exhibiting a detection limit of 3.8 × 10⁻⁷ M. scispace.com
Furthermore, novel chemosensors based on functionalized 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline have been designed for the selective identification of highly toxic Pd²⁺ ions. nih.gov These sensors operate on a "turn-off" fluorescence mechanism in methanol (B129727) and achieve very low, nanomolar limits of detection. nih.gov
Table 1: Performance of this compound-Derived Fluorescent Metal Ion Sensors
| Sensor Type | Target Ion(s) | Detection Method(s) | Key Findings |
| Azomethine-thiophene pincer ligand | Ni(II), Pd(II) | Fluorescence, MALDI-TOF-MS | Complexation increases monomer emission; demonstrated potential as a chemosensor. researchgate.net |
| Di(thiophen-2-yl) pyrene-pyridine conjugate | Fe(III) | Fluorescence, Colorimetric | LOD: 5.84 × 10⁻⁵ M (emission); Binding Constant: 2.30 × 10³ M⁻¹. nih.gov |
| Bis(thiophen-2-yl-methylene) benzene-1,4-diamine | Fe(III) | Fluorescence | LOD: 3.8 × 10⁻⁷ M. scispace.com |
| 8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline derivative | Pd(II) | Fluorescence (Turn-off) | Highly selective with a very low limit of detection (nM range). nih.gov |
Application in Organic Field-Effect Transistor (OFET)-Based Sensors for Gaseous Analytes
Organic field-effect transistors (OFETs) represent a promising platform for low-power, cost-effective gas sensors with high sensitivity and selectivity. rsc.orgrsc.org A key component in these devices is the organic semiconductor, and materials incorporating the di(thien-2-yl) moiety have proven to be highly effective for this purpose.
A specific organic semiconductor, [2,5-(2-octyldodecyl)-3,6-diketopyrrolopyrrole-alt-5,5-(2,5-di(thien-2-yl)thieno][3,2-b]thiophene) (DPPT-TT), has been systematically investigated for its response to a series of alkylamines and ammonia (B1221849). rsc.org OFETs fabricated with this material, operating at low voltages (VGS and VDS of -3 V), have demonstrated high sensitivity in detecting these gaseous analytes. rsc.org The sensing mechanism involves the analyte permeating the organic semiconductor and causing a change in its intrinsic conductivity, which is measured as a reversible decrease in the drain-source current (IDS) when the OFET is operated in the saturation regime. rsc.org
The sensor showed the highest sensitivity towards dibutylamine, with a limit of detection (LOD) of 0.025 parts-per-billion (ppb). rsc.org It also effectively detected n-butylamine and ammonia with LODs of 0.056 ppb and 2.17 ppb, respectively. rsc.org Research has shown that these DPPT-TT based sensors have a wide dynamic range for ammonia detection, from 2.20 ppb up to 880 ppm. The response characteristics have been evaluated for several other amines as well, demonstrating the versatility of this thiophene-based polymer in chemosensor applications.
Table 2: Detection Limits of a DPPT-TT Based OFET Sensor for Various Gaseous Analytes
| Analyte | Limit of Detection (LOD) |
| Dibutylamine | 0.025 ppb rsc.org |
| n-Butylamine | 0.056 ppb rsc.org |
| Ammonia | 2.17 ppb rsc.org |
| Trimethylamine | Not explicitly stated in ppb, but sensitivity was 0.145 ± 0.008 %ppb⁻¹ |
| Triethylamine | Not explicitly stated in ppb, but sensitivity was 0.015 ± 0.00045 %ppb⁻¹ |
| Propylamine | Not explicitly stated in ppb, but sensitivity was 0.0180 ± 0.0005 %ppb⁻¹ |
Computational Chemistry and Theoretical Insights into Di Thiophen 2 Yl Methanamine
Theoretical Design Strategies for Enhanced Functionality (e.g., Non-Linear Optical (NLO) Response)The potential for enhanced functionalities, such as the Non-Linear Optical (NLO) response, has not been theoretically explored for Di(thiophen-2-yl)methanamine. While NLO properties of other thiophene (B33073) derivatives have been investigatednih.govnih.gov, this information cannot be extrapolated to the target compound under the current constraints.
Further theoretical and experimental research is required to characterize this compound and determine its potential for various applications.
Future Perspectives and Research Trajectories for Di Thiophen 2 Yl Methanamine
Emerging Trends in Thiophene (B33073) Chemistry and Their Relevance to Di(thiophen-2-yl)methanamine
The field of thiophene chemistry is currently witnessing several key trends that are highly relevant to the future study of this compound. A significant focus lies in the development of novel synthetic methodologies that offer greater efficiency, selectivity, and sustainability. markwideresearch.com These include metal-catalyzed cross-coupling reactions and C-H activation strategies, which could be adapted for more efficient and varied syntheses of this compound and its derivatives. nih.gov Such advancements would facilitate the creation of libraries of related compounds for structure-activity relationship (SAR) studies.
Another prominent trend is the increasing use of thiophene-based molecules in materials science, particularly in the realm of organic electronics. researchgate.netresearchgate.net Thiophene-containing polymers and small molecules are valued for their semiconducting and fluorescent properties. researchgate.netrsc.org The inherent structure of this compound, with its two electron-rich thiophene rings, suggests potential as a building block for novel organic electronic materials. Future research could explore its incorporation into polymers or its use as a precursor for more complex conjugated systems for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. researchgate.net
Furthermore, there is a growing interest in the application of thiophene derivatives in the development of covalent organic frameworks (COFs). mdpi.com These porous, crystalline materials have ordered structures that are advantageous for applications in catalysis, gas storage, and sensing. The geometry of this compound could lend itself to the design of novel COFs with unique electronic and structural properties.
| Emerging Trend | Relevance to this compound |
| Novel Synthetic Methodologies | More efficient and diverse synthesis of the compound and its derivatives. |
| Organic Electronics | Potential as a building block for new semiconducting and fluorescent materials. |
| Covalent Organic Frameworks (COFs) | Use as a structural unit in the design of novel porous materials. |
Potential for Interdisciplinary Applications beyond Current Scope
While the current applications of this compound are not extensively documented in publicly available literature, the broader family of thiophene derivatives boasts a wide range of interdisciplinary applications, suggesting fertile ground for future exploration of this specific compound.
In medicinal chemistry, thiophene is a well-established pharmacophore found in numerous FDA-approved drugs. rsc.orgencyclopedia.pub Thiophene-containing compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govfrontiersin.orgresearchgate.net The structure of this compound, with its two thiophene rings and a central amine group, presents a scaffold that could be explored for various therapeutic targets. The amine group can be readily functionalized to modulate the compound's physicochemical properties and biological activity.
Beyond medicine, the unique electronic and optical properties of thiophenes make them suitable for applications in bioimaging and sensor technology. researchgate.net Fluorescent thiophene-based materials are being developed for use as biomarkers and in diagnostic assays. rsc.org Future research could investigate the photophysical properties of this compound and its derivatives to assess their potential in these areas. The ability to functionalize the amine group also opens up possibilities for creating targeted fluorescent probes.
The field of agrochemicals also presents potential opportunities. Thiophene derivatives have been investigated for their fungicidal and insecticidal activities. bohrium.com The structural motifs present in this compound could be a starting point for the design of new crop protection agents.
Methodological Advancements in Synthesis and Characterization
Recent years have seen significant progress in the methods used to synthesize and characterize thiophene derivatives, which will undoubtedly benefit the future study of this compound.
Advances in synthetic chemistry, such as the development of multicomponent reactions (MCRs) and flow chemistry techniques, offer pathways to more efficient, scalable, and environmentally friendly production of thiophene-containing molecules. nih.gov These modern synthetic strategies could be applied to the synthesis of this compound, moving beyond traditional methods. Furthermore, innovative approaches to the regioselective synthesis of substituted thiophenes from acyclic precursors are continually being developed. mdpi.comresearchgate.net
In terms of characterization, the development of advanced spectroscopic and crystallographic techniques allows for a more detailed understanding of the structure and properties of thiophene derivatives. Techniques such as 2D NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling can provide deep insights into the conformation, electronic structure, and intermolecular interactions of this compound. This detailed characterization is crucial for understanding its behavior and for the rational design of new materials and therapeutic agents.
Future Challenges and Opportunities in Targeted Drug Discovery and Advanced Material Development
The future of this compound in targeted drug discovery and advanced material development is filled with both challenges and opportunities.
In drug discovery, a key challenge will be to identify specific biological targets for which this compound or its derivatives show high affinity and selectivity. This will require extensive screening and SAR studies. The potential for bioisosteric replacement of phenyl rings with thiophene rings in known drug molecules is a strategy that could be explored. nih.gov The sulfur atom in the thiophene ring can participate in unique interactions with biological targets, offering an advantage over carbocyclic analogues. nih.gov
In the realm of advanced materials, the primary challenge will be to translate the promising electronic and optical properties of the thiophene moiety into functional devices. This will involve overcoming challenges related to processability, stability, and performance. For instance, in the context of organic electronics, optimizing the molecular packing and morphology of materials based on this compound will be critical for achieving high charge carrier mobility.
Q & A
What synthetic strategies are effective for preparing Di(thiophen-2-yl)methanamine and its derivatives?
This compound derivatives are typically synthesized via Friedel-Crafts acylation followed by reductive amination. For example, diketones like 1,6-di(thiophen-2-yl)hexane-1,6-dione can be synthesized from thiophene and diacyl chlorides using AlCl₃ as a Lewis acid (Scheme 2 in ). Subsequent reduction of diketones with NaBH₄ yields diols (e.g., compound 12 in ), which can undergo amination to form methanamine derivatives. Alternative pathways include cross-coupling reactions for introducing substituents like bromine or methyl groups at specific positions (). Reaction conditions (e.g., solvent choice, temperature) significantly impact yield and purity; dichloromethane or ethanol under reflux are common .
How does regioselectivity influence bromination reactions in this compound derivatives?
Regioselectivity in bromination is dictated by electron-rich aromatic systems and α-hydrogens in ketones. For instance, dibromide 13 forms regioselectively when molecular bromine reacts with diketone 2 (Scheme 3 in ). The thiophene ring’s electron density directs bromine to the α-position of the carbonyl group, avoiding competing β-substitution. Computational studies (e.g., density-functional theory) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .
What analytical techniques are critical for characterizing this compound derivatives?
1H-/13C-NMR spectroscopy is essential for structural elucidation. For example, in compound 19, 13C-NMR (100 MHz, CDCl₃) reveals distinct carbonyl carbon shifts at δ 190–200 ppm, while thiophene protons appear as doublets in the aromatic region (δ 6.5–7.5 ppm) (). Mass spectrometry and X-ray crystallography (where applicable) validate molecular weight and stereochemistry. Comparative analysis with analogues (e.g., furan/pyrrole-substituted compounds) highlights electronic effects on chemical shifts .
How do computational methods like DFT enhance understanding of this compound’s electronic properties?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular geometries, HOMO-LUMO gaps, and electrostatic potentials. For instance, exact-exchange terms in functionals improve accuracy in predicting atomization energies (average deviation: 2.4 kcal/mol, ). These models explain reactivity trends, such as nucleophilic attack at electron-deficient carbons in brominated derivatives .
What challenges arise in optimizing cyclocondensation reactions for thiophene-containing compounds?
Cyclocondensation of diketones (e.g., compound 2) in HOAc medium requires precise control of acid strength and temperature to avoid side reactions like polymerization. For example, AlCl₃-mediated cyclization yields fused-ring systems, but excess acid may degrade thiophene rings ( ). Kinetic studies using in-situ NMR can monitor intermediate formation and adjust reaction parameters .
How do structural modifications (e.g., halogenation) affect biological interactions of this compound derivatives?
Halogenation (e.g., bromine at position 5 in ) enhances binding to biological targets via halogen bonding. For example, bromo- and chloro-substituted derivatives show improved inhibition of enzymes like kinases due to increased hydrophobicity and steric complementarity. π-stacking interactions between thiophene rings and aromatic residues (e.g., in proteins) further stabilize complexes ().
What methodologies resolve contradictions in spectroscopic data for novel this compound analogues?
Discrepancies in NMR or mass spectra often arise from impurities or tautomerism. For example, diastereomers in compound 22 () may split proton signals. Strategies include:
- 2D-NMR (COSY, HSQC) to assign overlapping peaks.
- Isotopic labeling (e.g., 13C in compound 17, ) to trace carbon frameworks.
- DFT-predicted shifts to validate experimental data .
How are reaction mechanisms for NaBH₄ reduction of Di(thiophen-2-yl) diketones validated?
Kinetic isotope effects (KIE) and intermediate trapping confirm stepwise mechanisms. NaBH₄ reduces benzylic ketones via a six-membered transition state, forming diols (e.g., compound 12, ). Competing pathways (e.g., over-reduction to hydrocarbons) are minimized by controlling borohydride stoichiometry and reaction time .
Table 1: Key Reaction Conditions for this compound Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
